![molecular formula C22H15Cl3N2O B2989482 2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline CAS No. 400078-64-0](/img/structure/B2989482.png)

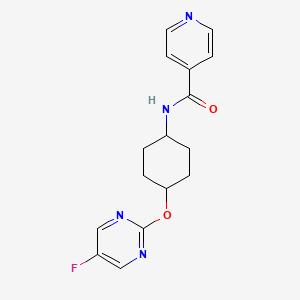

2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Quinazoline derivatives have been synthesized to explore their potential biological activities. Specifically, the synthesis and characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives were conducted, leading to compounds that showed preliminary antitumor activity against Bcap-37 cells in vitro. The antiproliferation activity of one of the compounds was reported to be 83.4% at a concentration of 10 μmol/L, highlighting the potential therapeutic applications of these compounds in cancer treatment (Ouyang Gui-ping, 2012).

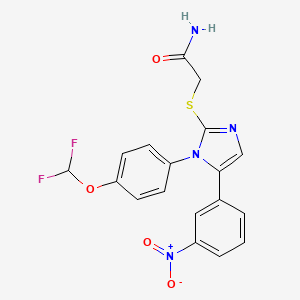

Anticonvulsant Activity

- Another area of research has involved the evaluation of certain 4(3H)-quinazolinones for their anticonvulsant activity. A series of compounds structurally related to methaqualone were synthesized and tested, revealing that certain derivatives exhibited promising anticonvulsant properties, combined with relatively low neurotoxicity. This indicates the potential of quinazoline derivatives in the development of new anticonvulsant medications (James F. Wolfe et al., 1990).

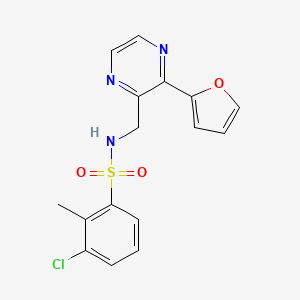

Analgesic and Anti-Inflammatory Activities

- Quinazoline compounds have also been studied for their analgesic and anti-inflammatory activities. Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory properties. Among these compounds, specific derivatives emerged as highly active, indicating their potential as new therapeutic agents for pain and inflammation management (V. Alagarsamy et al., 2011).

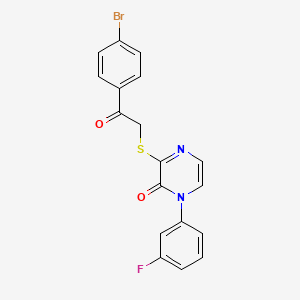

Antimicrobial Activity

- The synthesis of thiazolo and thiazino benzo[h]quinazolines, through the reaction of 2-benzylidene-6-methoxy-3,4-dihydronaphthalene-1(2H)-one with thiourea, was investigated. These compounds were subsequently evaluated for their antimicrobial activity, revealing that some of them exhibited promising antimicrobial properties. This research underscores the potential application of quinazoline derivatives as antimicrobial agents (Richa Gupta & R. P. Chaudhary, 2012).

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2O/c23-15-6-3-5-14(11-15)12-21-26-20-10-2-1-7-16(20)22(27-21)28-13-17-18(24)8-4-9-19(17)25/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTYAGBVKRRAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B2989403.png)

![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-3-yl)ethoxy}ethan-1-ol](/img/structure/B2989406.png)

![N~4~-(2-fluorophenyl)-N~2~-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2989408.png)

![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)

![ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2989416.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)